N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide” is a compound with the molecular formula C22H19N3O4S2 . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are of interest due to their potential use in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a dibenzo[b,f][1,4]oxazepin ring, a sulfamoyl group, and a phenyl group . The exact structure can be determined through techniques such as X-ray crystallography or NMR spectroscopy.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not provided in the available resources . These properties could be determined through experimental testing.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitors
Research indicates that compounds similar to N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide, particularly [1,4]oxazepine-based sulfonamides, show strong inhibition of therapeutically relevant human carbonic anhydrases. This class of enzymes is involved in various physiological processes, including pH regulation and CO2 transport. Sulfonamide-based inhibitors targeting these enzymes have therapeutic applications in treating glaucoma, epilepsy, and altitude sickness (Sapegin et al., 2018).
Nonlinear Optical (NLO) Materials
Compounds incorporating benzimidazole and oxazepine units have been synthesized and evaluated for their nonlinear optical properties. These materials are of interest for applications in optical switching, data storage, and photovoltaics. The study highlights the potential of such compounds as candidates for NLO applications, with certain derivatives showing promising hyperpolarizability, which is a measure of a material's nonlinear optical response (Almansour et al., 2016).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of dibenzo[b,f][1,4]oxazepin-based compounds. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity. Some of these compounds showed high activities against various bacterial strains, indicating their potential as antibacterial agents (Azab et al., 2013).
Antihypertensive and Diuretic Agents
Research into quinazoline derivatives, which share structural similarities with this compound, has shown that these compounds possess diuretic and antihypertensive properties. This suggests their potential use in managing blood pressure and fluid balance in the body (Rahman et al., 2014).
Antituberculosis Activity
A series of sulfonamide compounds, derived from optimizations around the sulfaphenazole structure, have been investigated for their activity against Mycobacterium tuberculosis. These studies revealed compounds with promising antimycobacterial activity coupled with low cytotoxicity, highlighting the potential of sulfonamide derivatives in tuberculosis treatment (Chen et al., 2021).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound could include further investigation into its potential use in treating central nervous system disorders . Additionally, more detailed studies could be conducted to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Propiedades
IUPAC Name |
N-[4-[(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-2-5-22(27)24-15-8-11-17(12-9-15)32(29,30)26-16-10-13-20-18(14-16)23(28)25-19-6-3-4-7-21(19)31-20/h3-4,6-14,26H,2,5H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVUBQSUEWDBLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.